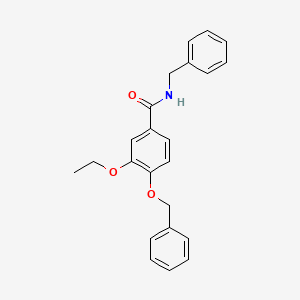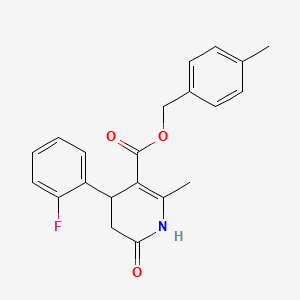![molecular formula C17H21NO2S2 B4749962 4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4749962.png)
4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide
Descripción general
Descripción
4-sec-butyl-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential use as a therapeutic agent. This compound is commonly referred to as BAY 43-9006 and has been shown to exhibit anti-tumor activity.
Mecanismo De Acción
BAY 43-9006 acts by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR-2. RAF kinase is involved in the MAPK/ERK signaling pathway, which is responsible for cell growth and proliferation. VEGFR-2 is involved in angiogenesis, which is the process of forming new blood vessels that tumors require for growth and metastasis. By inhibiting these kinases, BAY 43-9006 can effectively block tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. It has also been shown to inhibit tumor cell proliferation and migration. In addition, BAY 43-9006 has been shown to reduce tumor angiogenesis and increase tumor cell sensitivity to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 43-9006 for lab experiments is its specificity for protein kinases involved in tumor growth and angiogenesis. This compound can effectively target these kinases without affecting other cellular processes. However, one limitation of BAY 43-9006 is its potential toxicity. This compound can cause adverse effects in normal cells and tissues, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for BAY 43-9006 research. One direction is the development of new formulations and delivery methods that can enhance its efficacy and reduce its toxicity. Another direction is the identification of new targets for BAY 43-9006, which can expand its use in cancer treatment. Finally, the combination of BAY 43-9006 with other therapeutic agents is another direction for future research, which can enhance its anti-tumor activity and reduce its toxicity.
Conclusion:
In conclusion, BAY 43-9006 is a chemical compound that has shown promising results in preclinical and clinical studies for the treatment of cancer. Its specificity for protein kinases involved in tumor growth and angiogenesis makes it a potential therapeutic agent for cancer treatment. However, its potential toxicity and limitations in lab experiments require further research to optimize its use in clinical settings.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis. This compound has been tested in preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propiedades
IUPAC Name |
4-butan-2-yl-N-(2-methylsulfanylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-4-13(2)14-9-11-15(12-10-14)22(19,20)18-16-7-5-6-8-17(16)21-3/h5-13,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLBTGSXJQABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)


![2-{[3-(2-furyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4749915.png)
![N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)
![ethyl 4,5-dimethyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4749922.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4749939.png)
![N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4749943.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749959.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4749983.png)
